Gnetupendin A

Description

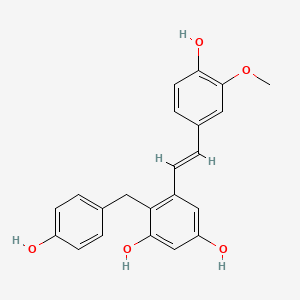

Gnetupendin A (C₂₂H₂₀O₅) is a stilbenoid polyphenol isolated primarily from Gnetum parvifolium and Gnetum pendulum . Structurally, it is characterized as a pale yellow solid with a molecular weight of 364.39 g/mol. Recent studies highlight its neuroprotective properties in ischemic stroke (IS), where it activates the PI3K/AKT/mTOR-dependent autophagy pathway, reducing cerebral infarction volume, edema, and apoptosis in both in vivo (MCAO/R mouse models) and in vitro (OGD/R-exposed cells) systems .

Properties

Molecular Formula |

C22H20O5 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-[(4-hydroxyphenyl)methyl]benzene-1,3-diol |

InChI |

InChI=1S/C22H20O5/c1-27-22-11-15(5-9-20(22)25)2-6-16-12-18(24)13-21(26)19(16)10-14-3-7-17(23)8-4-14/h2-9,11-13,23-26H,10H2,1H3/b6-2+ |

InChI Key |

VFHNCULLCMIZKI-QHHAFSJGSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=C(C(=CC(=C2)O)O)CC3=CC=C(C=C3)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=C(C(=CC(=C2)O)O)CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gnetupendin A involves the isolation of the compound from the lianas of Gnetum pendulum. The isolation process typically includes extraction with organic solvents followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.

Industrial Production Methods

Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Gnetum pendulum. Further research and development are needed to explore potential synthetic or biotechnological production methods.

Chemical Reactions Analysis

Types of Reactions

Gnetupendin A, like other stilbenoids, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in the reactions of stilbenoids like this compound include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrostilbenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Gnetupendin A involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Antioxidant activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer activity: This compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

Antiviral activity: The compound inhibits viral replication by targeting viral enzymes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Source Comparisons

Gnetupendin A belongs to the stilbenoid family, sharing structural motifs (e.g., aromatic rings and hydroxyl groups) with other compounds in the Gnetum genus. Key structural analogs include:

- Gnetupendin B (C₂₂H₂₀O₆): A hydroxylated derivative of this compound, isolated from Gnetum pendulum. It exhibits anti-inflammatory activity via PGE₂ inhibition and COX-2 suppression, with additional antiviral effects against influenza (IC₅₀: 0.67–11.99 µg/mL) .

- Gnetulin (C₃₀H₂₆O₈): A dimeric stilbene from Gnetum parvifolium bark, notable for its anti-influenza activity but lower potency compared to Gnetupendin B .

- Gnetum montanin B (C₄₂H₃₂O₁₁): A TNF-α inhibitor (IC₅₀ = 1.49 µM) from Gnetum montanum, with a larger molecular framework and distinct oxygenation pattern .

- Resveratrol (C₁₄H₁₂O₃): A well-studied stilbene with antioxidant and anti-inflammatory effects but lacks the PI3K/AKT/mTOR targeting specificity of this compound .

Mechanistic and Efficacy Differences

- Knockdown of Atg5 or PI3K inhibition (LY294002) abolishes its neuroprotective effects .

- Anti-inflammatory Activity : While Gnetupendin B suppresses PGE₂ production, this compound’s primary action is autophagy-mediated apoptosis reduction, suggesting divergent therapeutic niches .

- Antiviral Potency : Gnetupendin B outperforms Gnetulin and standard antivirals (e.g., ribavirin) in MDCK cells, highlighting structure-activity nuances in hydroxylation patterns .

Pharmacokinetic and Bioavailability Considerations

- Content Variability: Melatonin treatment increases this compound content in seeds (670,566.02 ± 10,249.34 ng/g vs.

Q & A

Q. What are the standard methodologies for isolating and characterizing Gnetupendin A from natural sources?

Isolation typically involves solvent extraction, chromatographic separation (e.g., HPLC, column chromatography), and spectroscopic characterization (NMR, MS). Researchers should optimize solvent polarity and column parameters to improve yield and purity . For reproducibility, document solvent ratios, temperature, and instrument calibration. A hypothetical workflow:

| Step | Technique | Key Parameters |

|---|---|---|

| 1 | Extraction | Ethanol/water (70:30), 60°C, 2 hrs |

| 2 | Fractionation | Silica gel column, hexane-ethyl acetate gradient |

| 3 | Purity Analysis | HPLC (C18 column, UV detection at 254 nm) |

Q. How can researchers validate the structural identity of this compound?

Combine multiple spectroscopic methods:

- NMR : Assign proton/carbon signals using 2D experiments (COSY, HSQC, HMBC) to confirm connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula; compare with literature data .

- X-ray crystallography (if crystalline): Resolve absolute configuration . Discrepancies in spectral data require re-isolation or computational validation (e.g., DFT calculations) .

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity). For example:

- Anticancer activity : MTT assay on cancer cell lines (IC₅₀ calculation) .

- Antioxidant capacity : DPPH radical scavenging assay . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments to address variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from differences in assay conditions, purity, or cell lines. Mitigation strategies:

- Meta-analysis : Compare studies using PRISMA guidelines to identify confounding variables (e.g., solvent used, exposure time) .

- Dose-response reevaluation : Test the compound across a broader concentration range .

- Orthogonal assays : Confirm activity via alternative methods (e.g., apoptosis markers alongside cytotoxicity) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in in vivo models?

Use a crossover design to minimize inter-subject variability:

- Administration : Oral vs. intravenous dosing to assess bioavailability .

- Sampling : Serial blood collection at 0, 1, 2, 4, 8, 24 hrs post-dose for plasma concentration-time curves.

- Analytical method : LC-MS/MS for quantification; validate linearity, precision (RSD <15%) . Include control groups and account for metabolic differences (e.g., cytochrome P450 activity) .

Q. How can computational methods enhance understanding of this compound’s molecular targets?

- Molecular docking : Screen against protein databases (PDB) to predict binding affinities; validate with mutagenesis studies .

- Network pharmacology : Identify synergistic pathways using KEGG/GO enrichment analysis .

- MD simulations : Assess binding stability over 100+ ns trajectories; compare with known inhibitors .

Methodological Challenges

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for IC₅₀/EC₅₀ .

- ANOVA with post-hoc tests : Compare multiple doses; adjust for false discovery rate (e.g., Benjamini-Hochberg) .

- Power analysis : Predefine sample size to ensure effect size detection (α=0.05, power=0.8) .

Q. How should researchers address low yield during this compound synthesis or extraction?

- Fractionation refinement : Use orthogonal chromatography (e.g., reverse-phase followed by size exclusion) .

- Biosynthetic pathway analysis : Leverage transcriptomics/metabolomics to identify high-yield plant variants .

- Semi-synthesis : Derive intermediates from abundant precursors; optimize reaction conditions (catalysts, temperature) .

Data Integration & Reproducibility

Q. What frameworks ensure reproducibility in this compound research?

Q. How to systematically review conflicting evidence on this compound’s mechanisms of action?

Follow Cochrane guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.